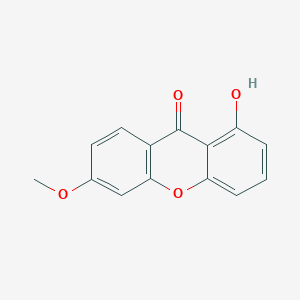

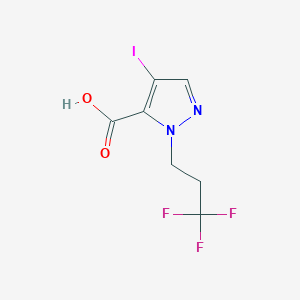

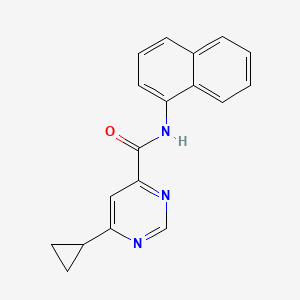

![molecular formula C17H18Cl2N2 B2495481 [(3,5-二氯苯基)苯基甲基]哌嗪 CAS No. 885950-04-9](/img/structure/B2495481.png)

[(3,5-二氯苯基)苯基甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(3,5-Dichlorophenyl)phenylmethyl]piperazine belongs to a broad class of chemical compounds known as piperazines. Piperazines are a group of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their versatility in medicinal chemistry, serving as the backbone for a variety of drugs with therapeutic uses across multiple areas, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory activities, among others. This versatility stems from the ability to modify the substitution pattern on the piperazine nucleus, which significantly influences the medicinal potential of the resultant molecules (Rathi et al., 2016).

Synthesis Analysis

The synthesis of piperazine derivatives, including [(3,5-Dichlorophenyl)phenylmethyl]piperazine, involves various chemical reactions that allow for the introduction of different substituents onto the piperazine ring. These synthetic methods aim to optimize the pharmacokinetic and pharmacodynamic profiles of the compounds. The structural modifications are designed to explore the broad therapeutic potential of piperazine-based molecules in the treatment of various diseases (Rathi et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical in determining their interaction with biological targets. The presence of the piperazine ring within the structure of these compounds provides a scaffold that can be modified to target a wide range of receptors and enzymes within the body. This structural flexibility is key to the development of compounds with desired therapeutic activities (Rathi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, oxidation, and conjugation, which are essential for their metabolic processing within the body. These reactions play a significant role in the pharmacokinetics of the drugs, affecting their distribution, metabolism, and excretion (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their formulation as pharmaceuticals. Modifications to the piperazine nucleus can significantly affect these properties, influencing the drug's bioavailability and therapeutic efficacy (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and the nature of their interactions with biological molecules, are fundamental to their mechanism of action. These properties determine how the compounds interact with targets in the body, such as receptors and enzymes, to exert their therapeutic effects (Chopra et al., 2023).

科学研究应用

抗组胺和抗过敏应用:盐酸西替利嗪是[(3,5-二氯苯基)苯甲基]哌嗪的衍生物,是一种常用的抗组胺药物,用于治疗过敏和花粉热。它作为选择性H1组胺受体拮抗剂,在荨麻疹和过敏性鼻炎等疾病中表现出有效性(Arlette, 1991)。

制药中间体的合成:该化合物在制药合成中起着重要作用。例如,1-(2,3-二氯苯基)哌嗪被合成用作制药中间体,各种研究详细描述了其合成过程(Quan, 2006)。

抗肿瘤活性:该化合物的一些衍生物,特别是那些含有1,2,4-三嗪和哌嗪酰胺基团的化合物,已显示出对乳腺癌细胞具有良好的抗增殖活性(Yurttaş等,2014)。

抗心律失常和心脏保护作用:某些衍生物具有抗心律失常性质,并已被研究其在治疗与心脏相关疾病中的潜力。例如,N-[3,5-二氯苯基] 4-[4-羟基-2-甲氧基苯基]哌嗪羧酰胺双氯盐(RS‐87337)显示出作为抗心律失常药物具有心脏保护作用的潜力(Dumez et al., 1989)。

代谢和生物转化研究:该化合物也是代谢和生物转化研究的研究对象,为了解药物在人体内的代谢提供了见解(Goenechea et al., 1988)。

抗癌、溶栓和溶血研究:与该化合物相关的哌嗪基硫代氨基甲酸盐被研究其潜在的抗癌、溶栓和溶血性质。这些研究对于开发新的药理治疗方法至关重要(Hafeez et al., 2022)。

抗炎活性:一些衍生物显示出显著的抗炎活性,使它们成为开发新的抗炎药物的潜在候选(Koksal et al., 2013)。

抗惊厥和抗微生物活性:某些衍生物被合成用于其潜在的抗惊厥和抗微生物活性,增加了该化合物在药理研究中的多功能性(Aytemir et al., 2004)。

安全和危害

属性

IUPAC Name |

1-[(3,5-dichlorophenyl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2/c18-15-10-14(11-16(19)12-15)17(13-4-2-1-3-5-13)21-8-6-20-7-9-21/h1-5,10-12,17,20H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCMZXLDJSIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,5-Dichlorophenyl)phenylmethyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

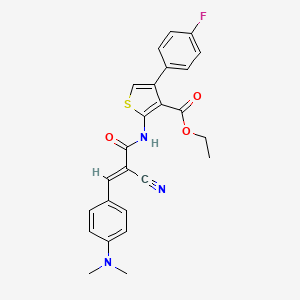

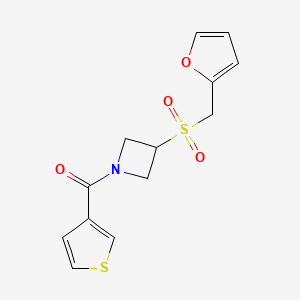

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)

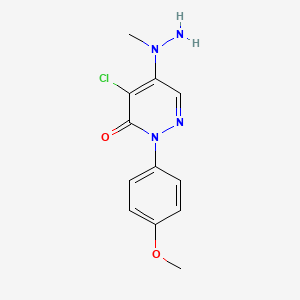

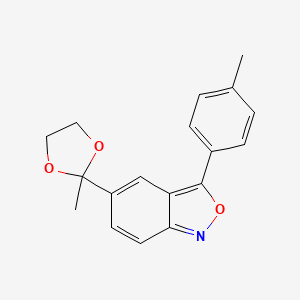

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

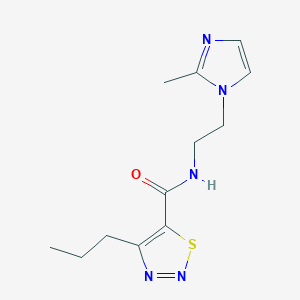

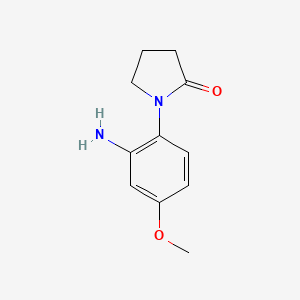

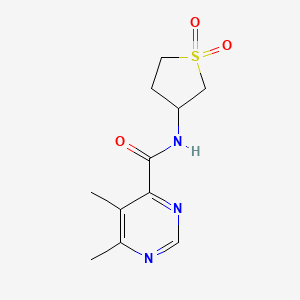

![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)

methanone](/img/structure/B2495417.png)